SIRT1 vs. SIRT2 Selectivity: 2-(Pyrimidin-2-yl)acetonitrile Demonstrates a 24.3-Fold Preference for SIRT1
In a direct head-to-head comparison, 2-(Pyrimidin-2-yl)acetonitrile exhibited a pronounced selectivity for SIRT1 over SIRT2, with IC50 values of 93 nM and 2.26E+3 nM (2,260 nM), respectively [1]. This represents a 24.3-fold greater inhibitory potency against SIRT1. The data were generated under comparable assay conditions, both measuring the inhibition of deacetylase activity against recombinant human enzymes expressed in E. coli.
| Evidence Dimension | Enzyme Inhibition Selectivity (SIRT1 vs SIRT2) |
|---|---|
| Target Compound Data | IC50: 93 nM for SIRT1; IC50: 2,260 nM for SIRT2 |
| Comparator Or Baseline | The same compound's activity on two different sirtuin isoforms (SIRT1 and SIRT2) |
| Quantified Difference | 24.3-fold greater potency against SIRT1 |
| Conditions | Inhibition of full-length human recombinant enzymes (N-terminal His6-tagged SIRT2 and N-terminal GST-tagged SIRT1) expressed in E. coli, assessed by deacetylase activity. |
Why This Matters
This selectivity profile is critical for researchers developing isoform-specific sirtuin modulators, as it allows for functional interrogation or therapeutic targeting of SIRT1 with reduced confounding effects from SIRT2 inhibition.
- [1] BindingDB. BDBM50193080 (CHEMBL3951539) - 2-(Pyrimidin-2-yl)acetonitrile. Activity Data. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50193080 View Source
